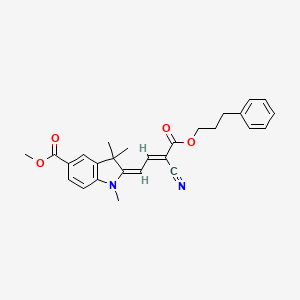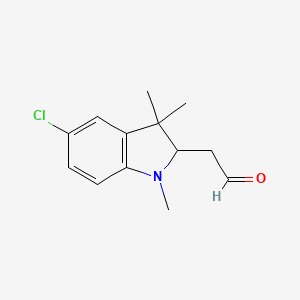
1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde is a chemical compound with the molecular formula C12H15ClNO. It is an indoline derivative, characterized by the presence of a chloro group at the 5-position and an acetaldehyde group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde typically involves the reaction of 5-chloro-2-indoline with acetaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the product. The use of advanced purification techniques, such as chromatography, is also common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 1,3,3-Trimethyl-5-chloro-2-indolinecarboxylic acid.
Reduction: 1,3,3-Trimethyl-5-chloro-2-indolineethanol.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may be related to its ability to induce apoptosis or inhibit cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde can be compared with other indoline derivatives, such as:
1,3,3-Trimethyl-2-indolineacetaldehyde: Lacks the chloro group at the 5-position, which may affect its reactivity and biological activity.
5-Chloro-2-indolineacetaldehyde: Lacks the methyl groups at the 1 and 3 positions, which may influence its steric properties and interactions with molecular targets.
1,3,3-Trimethyl-5-bromo-2-indolineacetaldehyde: Contains a bromo group instead of a chloro group, which may alter its chemical reactivity and biological properties.
These comparisons highlight the unique structural features of this compound and their potential impact on its chemical and biological properties.
Eigenschaften
CAS-Nummer |
59737-29-0 |
|---|---|
Molekularformel |
C13H16ClNO |
Molekulargewicht |
237.72 g/mol |
IUPAC-Name |
2-(5-chloro-1,3,3-trimethyl-2H-indol-2-yl)acetaldehyde |
InChI |
InChI=1S/C13H16ClNO/c1-13(2)10-8-9(14)4-5-11(10)15(3)12(13)6-7-16/h4-5,7-8,12H,6H2,1-3H3 |
InChI-Schlüssel |
MZAJTIWGVJOVDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N(C2=C1C=C(C=C2)Cl)C)CC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



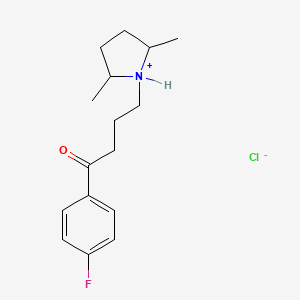

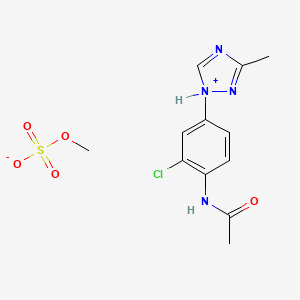
![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
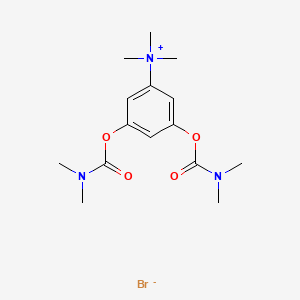
![3H-Indolium, 2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13768031.png)
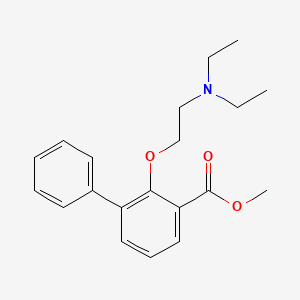
![N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B13768038.png)
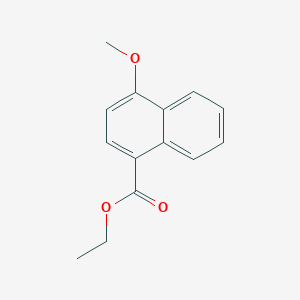
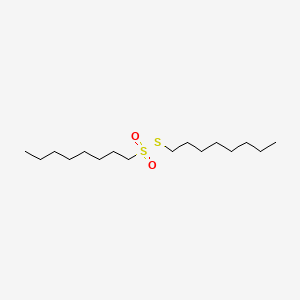

![1,4-Dioxaspiro[4.11]hexadecane](/img/structure/B13768063.png)
